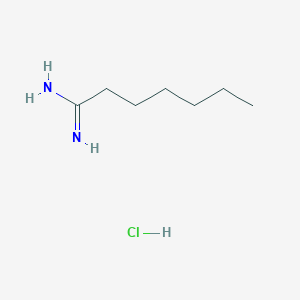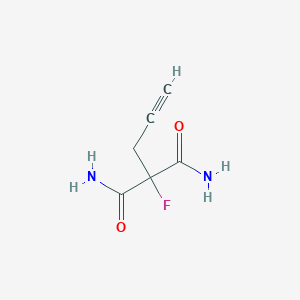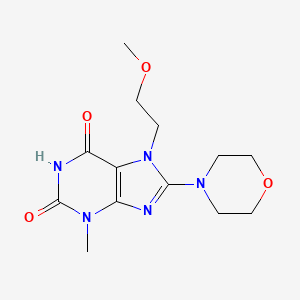![molecular formula C15H14F3N5O2 B2490757 1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one CAS No. 2380143-86-0](/img/structure/B2490757.png)
1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP belongs to the class of piperazine derivatives and has been found to exhibit promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one involves the inhibition of various enzymes and signaling pathways, leading to its anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for studying specific biochemical and physiological pathways. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for 1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one research, including its potential use in combination therapies for cancer treatment and its use in developing new drugs for neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound and to explore its potential side effects and interactions with other drugs.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it an ideal candidate for further research and development. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential use in combination therapies and new drug development.
Synthesemethoden
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one involves a multistep process that includes the reaction of 2-methoxypyridine-4-carboxylic acid with trifluoromethylpyrimidine-2-amine, followed by the reaction with piperazine. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, this compound has shown neuroprotective effects and has been studied for its potential use in treating Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O2/c1-25-12-8-10(2-4-19-12)23-7-6-22(9-13(23)24)14-20-5-3-11(21-14)15(16,17)18/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJFSDOQKGIERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2490678.png)



![Ethyl 2-({[(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio]acetyl}amino)benzoate](/img/structure/B2490685.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2490686.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)
![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)
![1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2490693.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2490695.png)